An In-depth Technical Guide to BODIPY™ FL C12-Ceramide: Structure, Synthesis, and Applications
An In-depth Technical Guide to BODIPY™ FL C12-Ceramide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent lipid probe, BODIPY™ FL C12-Ceramide. It details its chemical structure, a representative synthesis protocol, key photophysical properties, and established experimental methodologies for its use in cellular imaging and biochemical assays.
Chemical Structure and Properties
BODIPY™ FL C12-Ceramide, systematically named N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine, is a vital fluorescent analog of natural ceramides. It consists of a D-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid (lauric acid) that is conjugated to a BODIPY™ FL fluorophore. This fluorescent tag allows for the visualization and tracking of ceramide metabolism and localization within living and fixed cells.
The core structure is the boron-dipyrromethene (BODIPY) dye, known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental polarity and pH.[1][2][3]
Chemical Identifiers:
| Property | Value |
| IUPAC Name | 11-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]undecanamide |
| Molecular Formula | C₄₂H₇₀BF₂N₃O₃ |
| Molecular Weight | 713.8 g/mol |
| CAS Number | 1246355-58-7 |
Photophysical Properties:
The photophysical characteristics of BODIPY™ dyes make them excellent fluorescent probes. They exhibit high molar absorptivity and quantum yields, contributing to their bright fluorescence signal.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~505 nm | [1] |
| Emission Maximum (λem) | ~512-540 nm | [1] |
| Quantum Yield (Φ) | High (often approaching 1.0) | |
| Molar Extinction Coefficient (ε) | High (>80,000 cm⁻¹M⁻¹) | |
| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer |
Synthesis of BODIPY™ FL C12-Ceramide
Stage 1: Synthesis of BODIPY™ FL Dodecanoic Acid
This stage involves the preparation of a dodecanoic acid molecule functionalized with the BODIPY™ FL fluorophore. This is typically achieved by reacting a BODIPY™ FL core with a derivative of dodecanoic acid containing a reactive group for coupling.
Stage 2: Coupling of BODIPY™ FL Dodecanoic Acid to Sphingosine
The carboxyl group of the BODIPY™ FL dodecanoic acid is activated and then reacted with the amino group of D-erythro-sphingosine to form an amide bond, yielding the final product.
A plausible synthetic route would be:
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Activation of BODIPY™ FL Dodecanoic Acid: The carboxylic acid is converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Amidation Reaction: The activated BODIPY™ FL dodecanoic acid is then reacted with D-erythro-sphingosine in an appropriate organic solvent, often in the presence of a non-nucleophilic base, to facilitate the formation of the amide linkage.
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Purification: The final product, BODIPY™ FL C12-Ceramide, is purified from the reaction mixture using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Experimental Protocols and Applications
BODIPY™ FL C12-Ceramide is a versatile tool for studying the trafficking and metabolism of sphingolipids. Its primary applications include the visualization of the Golgi apparatus and the quantification of acid sphingomyelinase activity.
Staining of the Golgi Apparatus in Live Cells
This protocol outlines the procedure for labeling the Golgi apparatus in living cells using a BODIPY™ FL C12-Ceramide-BSA complex. The complex facilitates the delivery of the lipophilic probe into the aqueous cell culture medium and subsequently into the cells.
Materials:
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BODIPY™ FL C12-Ceramide
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Chloroform:Methanol (19:1 v/v)
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Defatted Bovine Serum Albumin (BSA)
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Cell culture medium (e.g., HBSS/HEPES)
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Cells cultured on glass coverslips or imaging dishes
Protocol:
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Preparation of Ceramide-BSA Complex:
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Prepare a 1 mM stock solution of BODIPY™ FL C12-Ceramide in a chloroform:methanol (19:1 v/v) mixture.
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Dispense the desired volume of the stock solution into a glass test tube.
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Dry the lipid under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove all solvent.
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Prepare a 3.4 mM solution of defatted BSA in the desired cell culture medium.
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Add the BSA solution to the dried lipid film and vortex thoroughly.
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Sonicate the mixture in a bath sonicator until the lipid film is completely dissolved, resulting in a clear solution. This is the ceramide-BSA complex stock (typically around 50 µM).
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Dilute the ceramide-BSA complex in fresh, serum-free medium to a final working concentration of 5 µM.
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Live-Cell Labeling and Imaging:
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Culture cells to ~70-80% confluency.
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Wash the cells twice with pre-warmed, serum-free medium.
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Cool the cells by placing the dish on ice for 5-10 minutes.
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Remove the medium and add the pre-chilled 5 µM ceramide-BSA working solution.
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Incubate the cells at 4°C for 30 minutes. This allows the probe to label the plasma membrane while inhibiting endocytosis.
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Wash the cells several times with ice-cold medium to remove the excess ceramide-BSA complex.
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Add fresh, pre-warmed complete culture medium and transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.
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Wash the cells again with fresh imaging medium.
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Mount the coverslip and observe the cells using a fluorescence microscope with appropriate filter sets for BODIPY™ FL (e.g., excitation ~488 nm, emission ~515 nm).
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Caption: Workflow for Golgi apparatus staining in live cells.
Acid Sphingomyelinase Activity Assay
BODIPY™ FL C12-Ceramide is the product of the hydrolysis of its precursor, BODIPY™ FL C12-Sphingomyelin, by acid sphingomyelinase (ASM). This reaction is utilized to quantify ASM activity, which is crucial for the diagnosis of Niemann-Pick disease types A and B.
Principle: The fluorescent substrate, BODIPY™ FL C12-Sphingomyelin, is incubated with a biological sample (e.g., plasma). ASM present in the sample hydrolyzes the substrate to produce BODIPY™ FL C12-Ceramide. The substrate and product are then separated and quantified using reverse-phase HPLC with fluorescence detection. The amount of product formed is directly proportional to the ASM activity in the sample.
Materials:
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BODIPY™ FL C12-Sphingomyelin (Substrate)
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BODIPY™ FL C12-Ceramide (Standard)
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Sodium acetate buffer (0.2 M, pH 5.0)
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ZnCl₂ (0.2 mM)
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Ethanol
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Reverse-phase HPLC system with a C18 column and fluorescence detector
Protocol:
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Sample Preparation: Prepare lysates from cells or use plasma samples.
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Enzyme Reaction:
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In a microcentrifuge tube, mix the sample with an assay buffer containing 0.2 M sodium acetate (pH 5.0), 0.2 mM ZnCl₂, and the BODIPY™ FL C12-Sphingomyelin substrate.
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Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
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Reaction Termination: Stop the reaction by adding an excess of ethanol (e.g., 10 volumes).
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Centrifugation: Centrifuge the mixture to pellet any precipitated proteins (e.g., 13,000 x g for 10 minutes).
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HPLC Analysis:
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Inject the supernatant onto a reverse-phase C18 HPLC column.
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Separate the substrate and product using an appropriate mobile phase gradient.
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Detect the fluorescent molecules using a fluorescence detector set to the excitation and emission wavelengths of BODIPY™ FL (e.g., Ex: 500 nm, Em: 520 nm).
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Quantification: Calculate the amount of BODIPY™ FL C12-Ceramide produced by comparing the peak area to a standard curve generated with known concentrations of the ceramide standard. Express the ASM activity in units such as pmol/ml/h.
Ceramide Signaling Pathways
Ceramide is a central hub in sphingolipid metabolism and a critical second messenger in various signaling pathways, most notably in regulating apoptosis, cell cycle arrest, and senescence. BODIPY™ FL C12-Ceramide can be used to study the dynamics of these pathways. There are three main pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.
Caption: Major pathways of ceramide synthesis and downstream signaling.
De Novo Synthesis Pathway: This pathway occurs in the endoplasmic reticulum (ER) and begins with the condensation of serine and palmitoyl-CoA.
Sphingomyelin Hydrolysis Pathway: This is a rapid mechanism for ceramide generation that involves the hydrolysis of sphingomyelin in the plasma membrane or lysosomes by sphingomyelinases (SMases).
Salvage Pathway: This pathway recycles sphingosine from the breakdown of complex sphingolipids to regenerate ceramide.
The accumulation of ceramide can lead to the activation of various downstream effectors, including protein phosphatases (like PP1 and PP2A), protein kinases, and the caspase cascade, ultimately leading to apoptosis.
This technical guide provides a foundational understanding of BODIPY™ FL C12-Ceramide for its effective application in research and development. Its robust photophysical properties and biological relevance make it an invaluable tool for elucidating the complex roles of ceramides in cellular function and disease.
